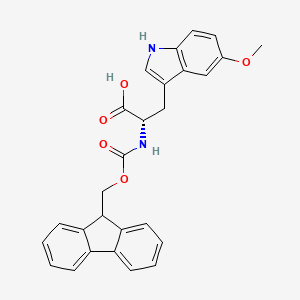

Fmoc-5-methoxy-L-tryptophan

Descripción general

Descripción

Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins . Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .

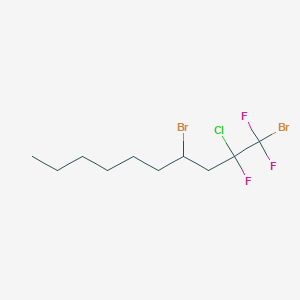

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

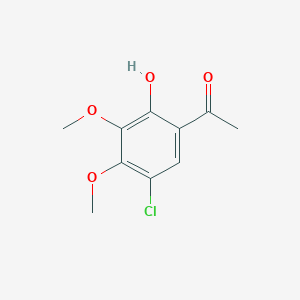

Molecular Structure Analysis

The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5, and its molecular weight is 456.49 . The structure includes a tryptophan amino acid with a methoxy group at the 5-position of the indole ring and is protected with a 9-fluorenylmethoxy carbonyl (Fmoc) group at the amino terminus .

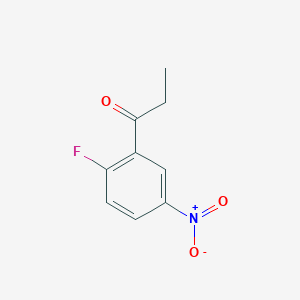

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Aplicaciones Científicas De Investigación

Tryptophan Metabolism and Brain Function

Tryptophan, an essential amino acid, is pivotal in various metabolic pathways influencing brain function and mental health. Its role as a precursor to serotonin, a crucial neurotransmitter in the brain, is well-documented. Research indicates that tryptophan's conversion into serotonin within the brain is a critical process, affecting mood, cognition, and behavior. Studies have explored the use of tryptophan and its derivatives, like Fmoc-5-methoxy-L-tryptophan, in understanding and potentially treating neurological and psychiatric disorders. The metabolism of tryptophan through the kynurenine pathway is also of significant interest, given its implications in neurodegenerative and inflammatory diseases (Diksic & Young, 2001; Höglund, Øverli, & Winberg, 2019).

Microbiota-Derived Tryptophan Metabolites

The gut microbiome's role in metabolizing tryptophan into biologically active compounds presents another dimension of research. These metabolites, such as indole derivatives, have shown potential anti-inflammatory and metabolic regulatory effects. Understanding how these compounds interact with human physiology could open new avenues for treating metabolic and inflammatory conditions (Galligan, 2018).

Tryptophan in Neurodegenerative Diseases

Altered tryptophan metabolism has been implicated in the pathophysiology of various central nervous system diseases. The balance between the kynurenine and serotonin pathways, both of which utilize tryptophan as a substrate, is crucial in maintaining neurological health. Aberrations in these pathways have been linked to diseases like Alzheimer's, Parkinson's, and Huntington's, suggesting that targeting tryptophan metabolism could offer therapeutic strategies (Huang et al., 2022).

Tryptophan in Mood and Cognition

The relationship between diet, tryptophan intake, and its subsequent effect on mood and cognitive functions is a subject of ongoing research. Tryptophan's role as a precursor for serotonin implies that its dietary availability can directly influence mood regulation and cognitive processes. This connection underscores the potential of tryptophan and its derivatives in managing mood disorders and enhancing cognitive function through dietary interventions (Strasser, Gostner, & Fuchs, 2016).

Tryptophan and Immune Function

Emerging research highlights tryptophan's significant role in regulating immune responses, partly mediated by its metabolites acting on the aryl hydrocarbon receptor (AHR). The interaction between dietary tryptophan, its microbial metabolites, and the immune system provides insights into how diet and gut microbiota influence immune health and inflammation (Grifka-Walk, Jenkins, & Kominsky, 2021).

Mecanismo De Acción

Target of Action

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group . This is particularly useful in peptide synthesis, where it prevents unwanted side reactions .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-5-methoxy-L-tryptophan is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate linkage, effectively protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

As a derivative of tryptophan, Fmoc-5-methoxy-L-tryptophan may be involved in the same biochemical pathways as tryptophan. Its primary use is in the field of proteomics research, specifically in peptide synthesis . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.

Result of Action

The primary result of Fmoc-5-methoxy-L-tryptophan’s action is the protection of the amine group in amino acids, preventing unwanted side reactions during peptide synthesis . After the peptide chain is formed, the Fmoc group can be removed under basic conditions, leaving the desired peptide product .

Action Environment

The action of Fmoc-5-methoxy-L-tryptophan is highly dependent on the environment in which it is used. In peptide synthesis, factors such as the pH, temperature, and the presence of other reactants can all influence the compound’s efficacy and stability . For example, the Fmoc group is removed under basic conditions, so the pH of the environment is a crucial factor in its action .

Safety and Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-methoxy-L-tryptophan | |

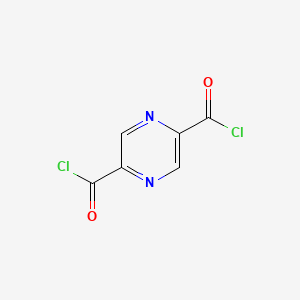

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)